

GSK RIPK1 inhibitors for inflammatory disease models

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to GSK's RIPK1 Inhibitors for Inflammatory Disease Models

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of immune-mediated inflammatory diseases.[1][2][3] RIPK1 functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and interferon receptors.[1][2][4] Its activity is multifaceted; it can act as a scaffold to promote cell survival and inflammation via the NF-kB pathway, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[4][5][6] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]

GlaxoSmithKline (GSK) has been at the forefront of developing selective RIPK1 kinase inhibitors. This technical guide provides a comprehensive overview of GSK's leading clinical candidate, GSK2982772, and other key preclinical compounds. It details their mechanism of action, summarizes key quantitative data from various inflammatory disease models, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

GSK's RIPK1 Inhibitor Portfolio







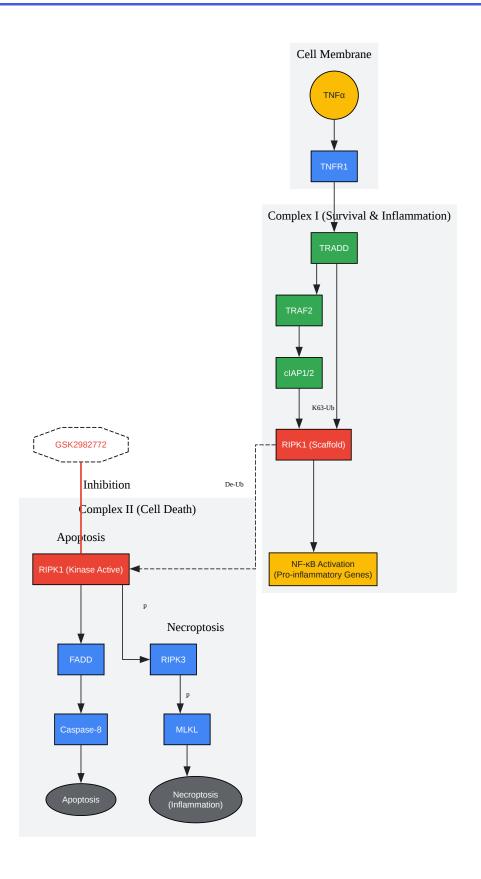
GSK's efforts have produced several potent and selective RIPK1 inhibitors. The most prominent is GSK2982772, a first-in-class, orally administered, selective RIPK1 inhibitor that has advanced to clinical trials for several inflammatory diseases.[7][8][9] Other notable preclinical compounds include GSK'963 and GSK'547, which have demonstrated efficacy in animal models.[10]

GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket in the RIPK1 kinase domain.[9][11] This binding stabilizes the kinase in an inactive conformation, effectively blocking its catalytic activity and subsequent downstream signaling for necroptosis and inflammation.[11]

Signaling Pathways and Mechanism of Action

To understand the therapeutic rationale for RIPK1 inhibition, it is crucial to visualize its role in cellular signaling.





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Caption: RIPK1 signaling pathway upon TNF α stimulation.



Quantitative Data Summary

The potency and efficacy of GSK's RIPK1 inhibitors have been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK RIPK1 Inhibitors

Compound	Assay Type	Target	IC50 / EC50	Cell Line	Reference
GSK2982772	Kinase Inhibition	Human RIPK1	6.3 nM	-	[10]
GSK2982772	Kinase Inhibition	Human RIPK1	1 nM	-	[12]
GSK'963	Necroptosis Inhibition	-	-	-	[10]
GSK'547	Necroptosis Inhibition	-	-	-	[10]
Compound 70	Necroptosis Inhibition	-	17-30 nM	Human/Mous e Cells	[13]

Note: Discrepancies in IC50 values can arise from different assay conditions and methodologies.

Table 2: Clinical Pharmacokinetics and Target Engagement of GSK2982772



Parameter	Value	Population	Dosing Regimen	Reference
Safety	Safe and well tolerated	Healthy Volunteers	Single doses (0.1-120 mg); Repeat doses (up to 120 mg BID)	[7][11]
Pharmacokinetic s	Approximately linear	Healthy Volunteers	Up to 120 mg BID	[7][11]
Drug Accumulation	No evidence upon repeat dosing	Healthy Volunteers	-	[7][11]
Target Engagement	>90% over 24 hours	Healthy Volunteers	60 mg and 120 mg BID	[7][11]

Table 3: Summary of Clinical Trial Efficacy for

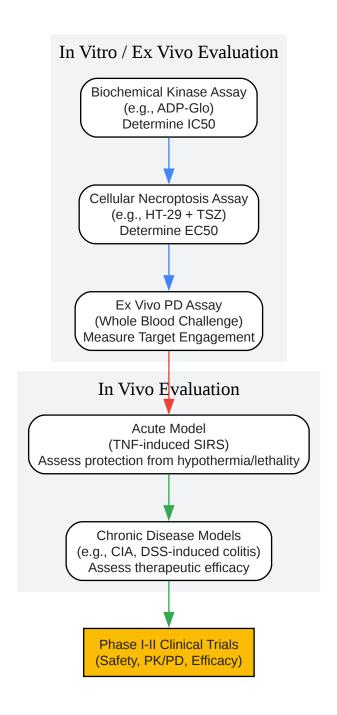
GSK2982772

Disease	Phase	Key Finding	Outcome	Reference
Plaque Psoriasis	lla	Improvement in Plaque Lesion Severity Sum with 60 mg BID.	Supports further study for RIPK1 inhibition in IMIDs.	[14]
Rheumatoid Arthritis	lla	No significant clinical benefit observed over placebo.	-	[15]
Ulcerative Colitis	lla	No significant differences in efficacy observed.	Monotherapy not promising for active UC.	[9]



Experimental Protocols

The evaluation of RIPK1 inhibitors involves a tiered approach, from initial biochemical screens to complex in vivo disease models.



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 To cite this document: BenchChem. [GSK RIPK1 inhibitors for inflammatory disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582234#gsk-ripk1-inhibitors-for-inflammatory-disease-models]

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